3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine
Overview
Description
3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine: is a heterocyclic compound with the molecular formula C12H8N6. It is known for its unique structure, which includes two pyridine rings attached to a tetraazine core. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions .
Mechanism of Action
Target of Action
The primary targets of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine, also known as 3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine, are copper (Cu) and zinc (Zn) ions . The compound has been shown to undergo solvothermal reactions with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper-containing coordination polymers . It may also be used in the synthesis of a novel cyclic tetranuclear ZnII complex .
Mode of Action
The compound interacts with its targets through metal-assisted hydrolysis . This interaction results in the formation of mononuclear, cyclic tetranuclear, and 1-D helical-chain Cu(II) complexes . It also leads to the synthesis of novel cyclic tetranuclear ZnII complex .
Pharmacokinetics
Its solubility in water is reported to be slight , which could potentially impact its bioavailability.
Biochemical Analysis
Biochemical Properties
3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine plays a significant role in biochemical reactions, particularly in the formation of coordination complexes with transition metals such as copper and zinc . These complexes can interact with various enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to interact with copper-containing enzymes, potentially affecting their catalytic activity and electron transfer processes . Additionally, 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine can form complexes with zinc, which may impact zinc-dependent enzymes and proteins involved in cellular signaling and regulation .
Cellular Effects
The effects of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine on cellular processes are diverse and depend on the specific cell type and context. In bacterial cells, the compound has been observed to inhibit biofilm formation by Pseudomonas aeruginosa through the generation of reactive oxygen species . This suggests that 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine can influence cellular metabolism and oxidative stress responses. In mammalian cells, the compound’s interaction with metal ions may affect cell signaling pathways, gene expression, and cellular metabolism, although specific studies are needed to elucidate these effects in detail.
Molecular Mechanism
At the molecular level, 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine exerts its effects through the formation of coordination complexes with metal ions . These complexes can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the compound’s interaction with copper ions can result in the inhibition or activation of copper-dependent enzymes, affecting various biochemical pathways . Additionally, the compound’s ability to generate reactive oxygen species in bacterial cells suggests a potential mechanism for its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine can change over time due to its stability and degradation properties. The compound is relatively stable under recommended storage conditions but may degrade when exposed to oxidizing agents . Long-term studies in in vitro and in vivo settings are needed to fully understand the temporal effects of the compound on cellular function and its potential long-term impacts.
Dosage Effects in Animal Models
The effects of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of biofilm formation in bacterial infections . At higher doses, the compound may exhibit toxic or adverse effects, particularly if it disrupts essential metal-dependent biochemical processes. Detailed studies are required to determine the threshold and toxic doses of the compound in various animal models.
Metabolic Pathways
3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine is involved in metabolic pathways that include the formation of coordination complexes with metal ions . These complexes can interact with enzymes and cofactors, potentially affecting metabolic flux and metabolite levels. For example, the compound’s interaction with copper and zinc ions may influence the activity of metal-dependent enzymes involved in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, the compound’s ability to form complexes with metal ions may facilitate its transport to metal-rich regions within cells, influencing its biochemical activity and effects .
Subcellular Localization
The subcellular localization of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. For example, the compound’s ability to form coordination complexes with metal ions may target it to metal-rich organelles, such as mitochondria, where it can influence cellular metabolism and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the tetraazine ring . The reaction conditions typically include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Pyridazine derivatives
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted pyridine and tetraazine derivatives
Scientific Research Applications
3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine has several scientific research applications:
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Comparison with Similar Compounds
- 3,6-Di(2-pyridinyl)pyridazine
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
- 3,6-Di(2-pyridyl)-4-pyridazine carbonitrile
Comparison: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is unique due to its tetraazine core, which provides distinct electronic properties and coordination capabilities compared to similar compounds. For instance, 3,6-Di(2-pyridinyl)pyridazine has a pyridazine core, which affects its reactivity and coordination behavior . The tetraazine core in this compound allows for more versatile interactions with metal ions, making it a valuable ligand in coordination chemistry .
Properties
IUPAC Name |
3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCLGGVWYZSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301607 | |
Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1671-86-9 | |
Record name | NSC144936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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